molecular formula C19H13NO5 B590125 2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone CAS No. 1329834-07-2

2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone

Katalognummer: B590125
CAS-Nummer: 1329834-07-2
Molekulargewicht: 335.315
InChI-Schlüssel: BULXAFQDQFCERH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the field of photochemistry and as UV filters. This compound is characterized by the presence of a hydroxyphenoxy group and a nitro group attached to a benzophenone core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone typically involves nucleophilic substitution reactions. One common method is the reaction of catechol with 4-nitrobenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 80°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzophenones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a UV filter in biological studies.

    Medicine: Explored for its potential therapeutic properties, particularly in photodynamic therapy.

    Industry: Utilized in the production of UV-protective coatings and materials.

Wirkmechanismus

The mechanism of action of 2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone involves its ability to absorb UV light and undergo photochemical reactions. The hydroxyphenoxy group can form hydrogen bonds, which stabilize the compound and enhance its UV-absorbing properties. The nitro group can participate in electron transfer reactions, making the compound useful in photodynamic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxyphenylacetic acid
  • 4-(2-Hydroxyphenoxy) phthalic nitrile
  • 2-(4-Hydroxyphenoxy) propionic acid

Uniqueness

2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone is unique due to the combination of its hydroxyphenoxy and nitro groups, which impart distinct photochemical properties. Compared to similar compounds, it offers enhanced UV absorption and stability, making it particularly valuable in applications requiring UV protection and photodynamic activity .

Eigenschaften

CAS-Nummer

1329834-07-2

Molekularformel

C19H13NO5

Molekulargewicht

335.315

IUPAC-Name

[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H

InChI-Schlüssel

BULXAFQDQFCERH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O

Synonyme

[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.